molecular formula C9H10N6 B14376831 N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide

N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide

Cat. No.: B14376831
M. Wt: 202.22 g/mol
InChI Key: VRIXHRWVCLHOHV-UHFFFAOYSA-N
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Description

N’-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide is a complex organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide typically involves the cyclization of o-phenylenediamine with formic acid or its derivatives. One common method includes the use of formic acid, iron powder, and ammonium chloride to reduce the nitro group and effect the imidazole cyclization . Another method involves the use of N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs microwave-assisted synthesis, which significantly reduces reaction time and increases yield. For instance, using o-phenylenediamine dihydrochloride under microwave conditions can produce benzimidazoles with high efficiency . Additionally, environmentally benign solvents like water and renewable methine sources such as D-glucose are used in oxidative cyclization strategies .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

N’-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical processes. For example, it may inhibit DNA synthesis by binding to DNA polymerase or interfere with protein synthesis by targeting ribosomal subunits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazinylidenemethyl group allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C9H10N6

Molecular Weight

202.22 g/mol

IUPAC Name

N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide

InChI

InChI=1S/C9H10N6/c10-8(12-5-13-11)9-14-6-3-1-2-4-7(6)15-9/h1-5H,11H2,(H,14,15)(H2,10,12,13)

InChI Key

VRIXHRWVCLHOHV-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)C(=N/C=N/N)N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=NC=NN)N

Origin of Product

United States

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